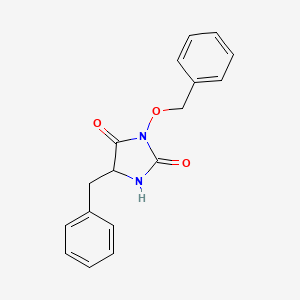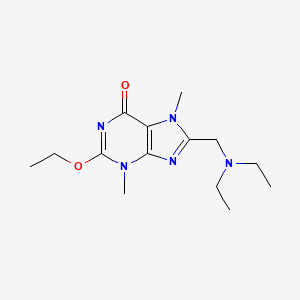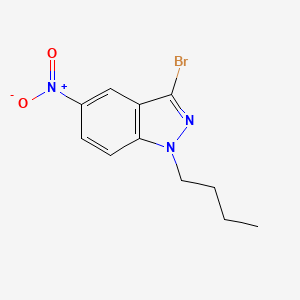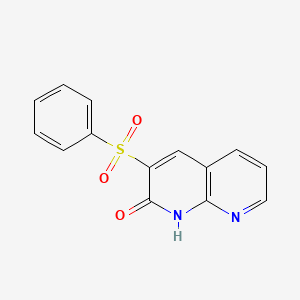
3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a naphthalene moiety and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where naphthalene is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then subjected to further reactions to introduce the methyl group and the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate more efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzoic acid: Similar structure but lacks the naphthalene moiety.
1-Naphthoic acid: Contains the naphthalene moiety but lacks the methyl group.
3-Methylbenzoic acid: Similar structure but lacks the naphthalene moiety.
Uniqueness
3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid is unique due to the presence of both the naphthalene and benzoic acid moieties, which confer distinct chemical and physical properties
Propiedades
Número CAS |
86785-12-8 |
|---|---|
Fórmula molecular |
C19H14O3 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
3-methyl-2-(naphthalene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C19H14O3/c1-12-6-4-11-16(19(21)22)17(12)18(20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,21,22) |
Clave InChI |
YTIODIXTUPNVSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)O)C(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11837680.png)


![7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11837696.png)

![8-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B11837716.png)

![3-Benzyl-2,4-dimethylindeno[2,1-B]pyran](/img/structure/B11837720.png)

![3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)
